10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is a compound with the molecular formula and a molecular weight of approximately 408.437 g/mol. It is identified by the CAS Registry Number 33414-29-8. This compound belongs to the phenothiazine family, which is characterized by a tricyclic structure containing sulfur. The specific structural features of this compound include a trifluoromethyl group and a morpholinyl substituent, which contribute to its unique chemical properties and potential biological activities.
The chemical reactivity of 10H-Phenothiazine derivatives often involves electrophilic aromatic substitution due to the electron-rich nature of the phenothiazine ring. The presence of the trifluoromethyl group can enhance the electrophilicity of the aromatic system, making it reactive towards nucleophiles. Additionally, the morpholinyl group may participate in various reactions typical for amines, such as acylation or alkylation. Specific reactions can include:
Phenothiazine derivatives are known for their diverse biological activities, particularly as antipsychotic agents and antiarrhythmic drugs. 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- may exhibit similar pharmacological properties due to its structural similarities with other phenothiazines. Research indicates that such compounds can interact with neurotransmitter systems, particularly dopamine and serotonin receptors, contributing to their therapeutic effects.
In addition, studies have shown that phenothiazines can possess antimicrobial and anti-inflammatory properties, which may also be relevant for this compound.
The synthesis of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- typically involves several steps:
The applications of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- span various fields:
Interaction studies for this compound would typically involve assessing its binding affinity to various receptors, including dopamine D2 receptors and serotonin receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. Additionally, investigations into its interactions with other drugs can provide insights into possible synergistic effects or adverse reactions.
Several compounds share structural similarities with 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Chlorpromazine | First-generation antipsychotic; contains chlorine instead of trifluoromethyl group | |
| Thioridazine | Antipsychotic with a similar core structure but different side chains | |
| Moricizine | Antiarrhythmic agent; contains morpholine but has additional functional groups |
The uniqueness of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- lies in its specific combination of a trifluoromethyl group and a morpholinyl substituent, which may enhance its pharmacological profile compared to other phenothiazines. This structural configuration could potentially lead to improved efficacy or reduced side effects in therapeutic applications.